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3-one

Cat. No.: B3030564 Get Quote

An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)morpholin-3-one: A Chiral Scaffold for

Modern Drug Discovery

Abstract
(R)-6-(Hydroxymethyl)morpholin-3-one is a pivotal chiral building block in contemporary

pharmaceutical development. Its unique structural architecture, comprising a morpholin-3-one

core, a defined stereocenter, and a reactive primary alcohol, offers medicinal chemists a

versatile platform for constructing complex and highly specific therapeutic agents. This guide

provides a comprehensive overview of its physicochemical properties, synthetic pathways, and

strategic applications in drug discovery, with a focus on the rationale behind its use in creating

novel active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of a Chiral
Morpholinone
In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged

scaffold." Its presence in a molecule can significantly enhance pharmacokinetic properties,

such as aqueous solubility, metabolic stability, and oral bioavailability. When this scaffold is

further refined into the (R)-6-(hydroxymethyl)morpholin-3-one structure, it gains two critical

features for drug design:
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Stereochemical Control: The (R)-configuration at the C6 position allows for precise, three-

dimensional interactions with chiral biological targets like enzymes and receptors, which is

often crucial for potency and selectivity.[1]

A Functional Handle for Derivatization: The hydroxymethyl group serves as a versatile point

for chemical modification, enabling the attachment of various pharmacophoric elements to

explore structure-activity relationships (SAR).[1][2]

This combination makes (R)-6-(hydroxymethyl)morpholin-3-one a high-value intermediate

for synthesizing novel chemical entities targeting a range of therapeutic areas.[2]

Physicochemical and Structural Characteristics
The compound is a chiral molecule featuring a six-membered morpholine ring with a ketone at

the 3-position.[1][2] The key to its utility lies in the specific arrangement of its functional groups.

Property Value Source(s)

Molecular Formula C₅H₉NO₃ [1][2][3]

Molecular Weight 131.13 g/mol [1][2][3]

IUPAC Name

(6R)-6-

(hydroxymethyl)morpholin-3-

one

[1]

CAS Number 919286-65-0 [1][4][5]

Appearance White to off-white powder [1]

Purity ≥95-99% (Research Grade) [1][3]

LogP -1.23040 [3]

The presence of the hydroxymethyl group and the amide functionality imparts a degree of

polarity, suggesting solubility in polar solvents.[1] The stereochemistry is fundamental to its

application, as enantiomers frequently display different pharmacological and toxicological

profiles.[1]

Caption: Chemical structure of (R)-6-(Hydroxymethyl)morpholin-3-one.
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Synthesis of the Chiral Building Block
Ensuring the optical purity of (R)-6-(hydroxymethyl)morpholin-3-one is paramount. The most

common and reliable strategies involve starting from a readily available chiral precursor, with L-

serine being an exemplary choice.[1][2]

General Synthetic Pathway from L-Serine
The synthesis typically involves a sequence of protection, cyclization, and deprotection steps.

The chirality of the L-serine starting material directly translates to the desired (R)-configuration

in the final product.
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Click to download full resolution via product page

Caption: Synthetic workflow from L-serine to the target molecule.

Exemplary Experimental Protocol: Synthesis from L-
Serine Derivative
This protocol is a representative example based on established chemical principles for

morpholinone synthesis.

Step 1: N-Protection of L-Serine Methyl Ester

Suspend L-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10

volumes).

Cool the suspension to 0°C using an ice bath.

Add triethylamine (2.2 eq) dropwise, followed by the slow addition of benzyl chloroformate

(Cbz-Cl, 1.1 eq).

Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor reaction completion by TLC or LC-MS.

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield N-Cbz-L-serine methyl ester.

Step 2: Reduction and Cyclization

Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in a mixture of THF and methanol (1:1, 10

volumes).

Cool to 0°C and add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature

below 5°C.

Stir for 2-4 hours until the ester is fully reduced to the alcohol.

Carefully quench the reaction with acetone, followed by the addition of a saturated solution

of ammonium chloride.

Extract the product with ethyl acetate. The resulting intermediate is the protected amino

alcohol.

Dissolve the crude intermediate in THF (10 volumes) and add a strong base such as sodium

hydride (1.2 eq) at 0°C to facilitate intramolecular cyclization.

Stir at room temperature for 6-8 hours.

Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and

concentrate to give the protected (R)-6-(hydroxymethyl)morpholin-3-one.

Step 3: Deprotection

Dissolve the N-Cbz protected morpholinone (1.0 eq) in ethanol (15 volumes).

Add Palladium on carbon (10% w/w, 0.1 eq).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for

4-6 hours.

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield the final product, (R)-6-
(hydroxymethyl)morpholin-3-one. Purify by recrystallization or column chromatography if

necessary.

Applications in Pharmaceutical Synthesis
The true value of (R)-6-(hydroxymethyl)morpholin-3-one lies in its role as a versatile

intermediate. The morpholine core is a common feature in many CNS-active drugs and kinase

inhibitors.[6][7]

A Scaffold for CNS-Penetrant Agents
The morpholine moiety is known to improve physicochemical properties that favor crossing the

blood-brain barrier (BBB).[2] Modifications to the morpholinone core of (R)-6-
(hydroxymethyl)morpholin-3-one can be used to develop agents, such as neurokinin-1 (NK-

1) antagonists, that target the central nervous system.[2] The inherent polarity and hydrogen

bonding capacity of the morpholine oxygen can be balanced with other substituents to achieve

the ideal lipophilicity (LogP) and polar surface area (TPSA) for CNS penetration.[2]

A Core Component of Kinase Inhibitors
Many successful kinase inhibitors, particularly those targeting the PI3K/mTOR pathway,

incorporate a morpholine ring.[6][7][8] This group often serves as a "hinge-binding" motif,

forming critical hydrogen bonds within the ATP-binding pocket of the kinase. (R)-6-
(hydroxymethyl)morpholin-3-one provides a chiral scaffold to build upon, allowing for the

precise positioning of other functional groups to achieve high potency and selectivity.[7]
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Synthetic Elaboration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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